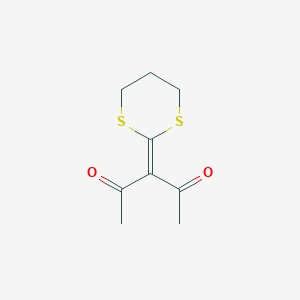

3-(1,3-Dithian-2-ylidene)pentane-2,4-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-dithian-2-ylidene)pentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S2/c1-6(10)8(7(2)11)9-12-4-3-5-13-9/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGPIRMKKHQOWIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=C1SCCCS1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350531 | |

| Record name | 3-(1,3-dithian-2-ylidene)pentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55727-23-6 | |

| Record name | 3-(1,3-dithian-2-ylidene)pentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 3-(1,3-dithian-2-ylidene)pentane-2,4-dione, a molecule of significant interest in both synthetic organic chemistry and medicinal chemistry. This document details its physicochemical characteristics, synthesis, and spectral analysis. Furthermore, it explores its biological activities, particularly its role as an antimicrobial and anti-quorum sensing agent. Experimental protocols and key data are presented in a structured format to facilitate research and development applications.

Core Chemical and Physical Properties

This compound, with the CAS number 55727-23-6, is a solid, light yellow crystalline compound.[1] Its core structure features a pentane-2,4-dione moiety attached to a 1,3-dithiane ring through an exocyclic double bond. This unique structure imparts specific chemical reactivity and physical properties.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂O₂S₂ | [2] |

| Molecular Weight | 216.32 g/mol | [2] |

| Melting Point | 101.0 to 105.0 °C | [3] |

| Boiling Point | 387.2 °C at 760 mmHg | [3] |

| Density | 1.239 g/cm³ | [3] |

| Refractive Index | 1.573 | [3] |

| Solubility | Soluble in DMSO and Methanol | [1] |

| Physical Form | Light Yellow Crystalline Solid | [1] |

| XLogP3 | 2.2 | [3] |

Acidity and Basic Properties

The acidic nature of this compound is primarily attributed to the protons on the methyl groups of the pentane-2,4-dione moiety. The parent compound, pentane-2,4-dione, has a pKa of approximately 8.9, indicating significant acidity for a carbon acid.[1] This acidity arises from the stabilization of the resulting enolate anion through resonance delocalization across the two carbonyl groups. While a specific pKa for this compound is not reported, the electron-withdrawing nature of the dithiane group is expected to influence the acidity of the acetyl protons. The sulfur atoms in the dithiane ring can act as weak Lewis bases.

Synthesis and Characterization

Synthetic Pathway

The synthesis of this compound has been reported via a condensation reaction. A schematic of the synthesis is provided below.[4]

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis

The following is a generalized experimental protocol based on reported literature.[5]

-

Reaction Setup: To a solution of pentane-2,4-dione in a suitable solvent such as dimethylformamide (DMF), a base (e.g., potassium carbonate) is added.

-

Formation of the Dithiocarboxylate: Carbon disulfide is added to the reaction mixture, which reacts with the enolate of pentane-2,4-dione.

-

Cyclization: 1,3-Dibromopropane is then added to the reaction mixture. This undergoes a cyclization reaction to form the 1,3-dithiane ring.

-

Workup and Purification: The reaction mixture is typically worked up by quenching with water and extracting the product with an organic solvent. The crude product can be purified by recrystallization or column chromatography.

Spectral Data

The characterization of this compound is typically performed using standard spectroscopic techniques.

| Spectroscopic Data | Observed Features |

| EIMS | Molecular ion peak consistent with the molecular weight (216.32 g/mol ). |

| ¹H NMR | Signals corresponding to the methyl protons of the pentane-2,4-dione moiety and the methylene protons of the 1,3-dithiane ring. |

| ¹³C NMR | Resonances for the carbonyl carbons, the olefinic carbons of the ylidene bridge, the methyl carbons, and the methylene carbons of the dithiane ring. |

| IR Spectroscopy | Characteristic absorption bands for the carbonyl groups (C=O) and the carbon-carbon double bond (C=C). |

Reactivity and Applications in Organic Synthesis

This compound serves as a valuable reagent in organic synthesis, primarily as an odorless and stable equivalent of 1,3-propanedithiol for the thioacetalization of carbonyl compounds.[6][7] This reaction is useful for the protection of aldehydes and ketones.

Experimental Protocol: Thioacetalization

The following is a representative protocol for the thioacetalization of an aldehyde.[7]

-

Reaction Mixture: A mixture of the aldehyde, this compound, and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-toluenesulfonic acid) is prepared, often under solvent-free conditions.

-

Reaction Conditions: The mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: The reaction mixture is typically worked up by neutralization with a weak base and extraction with an organic solvent. The product, a 1,3-dithiane, is then isolated and purified.

Caption: General workflow for thioacetalization reactions.

Biological Activities and Potential Applications in Drug Development

Recent studies have highlighted the potential of this compound as a bioactive molecule, particularly in the context of antimicrobial and anti-quorum sensing activities.[5]

Antimicrobial Activity

The compound has demonstrated inhibitory activity against a range of pathogenic microorganisms. The minimum inhibitory concentrations (MICs) against selected microbes are summarized in Table 2.

| Microorganism | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | 625 | [5] |

| Escherichia coli | >625 | [5] |

| Candida albicans | >625 | [5] |

| Pseudomonas aeruginosa | Not Reported | |

| Chromobacterium violaceum | Not Reported |

Anti-Quorum Sensing Activity

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates virulence factor expression. This compound has been shown to inhibit QS, as evidenced by the inhibition of violacein production in Chromobacterium violaceum.[5]

The proposed mechanism of action involves the interference with the QS signaling pathway. A simplified representation of the C. violaceum quorum sensing pathway and the potential point of inhibition is depicted below.

Caption: Inhibition of the C. violaceum quorum sensing pathway.

Experimental Protocol: Anti-Quorum Sensing Assay

The anti-quorum sensing activity can be evaluated using the Chromobacterium violaceum CV12472 bioassay.[5]

-

Culture Preparation: An overnight culture of C. violaceum is prepared in a suitable broth medium.

-

Assay Plates: Agar plates are seeded with the bacterial culture.

-

Application of Compound: Sterile paper discs impregnated with different concentrations of this compound are placed on the agar surface.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 30 °C) for 24-48 hours.

-

Observation: A clear zone of colorless, non-pigmented bacterial growth around the disc indicates the inhibition of violacein production and thus, anti-quorum sensing activity. The diameter of this zone is measured.

Conclusion

This compound is a multifaceted compound with established utility in organic synthesis and emerging potential in the field of antimicrobial drug discovery. Its role as a stable and odorless dithiol equivalent makes it a valuable tool for the protection of carbonyl groups. Furthermore, its demonstrated ability to inhibit bacterial growth and interfere with quorum sensing pathways opens new avenues for the development of novel anti-infective agents that may circumvent traditional resistance mechanisms. Further research into its precise mechanism of action and its effects on a broader range of biological systems is warranted to fully explore its therapeutic potential.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C9H12O2S2 | CID 681994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for 2,4-Pentanedione (HMDB0031648) [hmdb.ca]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and evaluation of inhibitory potentials of microbial biofilms and quorum-sensing by 3-(1,3-dithian-2-ylidene) pentane-2,4-dione and ethyl-2-cyano-2-(1,3-dithian-2-ylidene) acetate [pharmacia.pensoft.net]

- 6. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 7. Chemoselective Thioacetalization Using this compound as an Odorless and Efficient Propane-1,3-dithiol Equivalent under Solvent-Free Conditions [organic-chemistry.org]

what is 3-(1,3-dithian-2-ylidene)pentane-2,4-dione used for

An In-depth Technical Guide to 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione: Applications in Organic Synthesis and Microbiology

Compound Identifier: this compound CAS Number: 55727-23-6[1] Molecular Formula: C₉H₁₂O₂S₂[1]

Introduction

This compound is a versatile organic compound belonging to the class of ketene dithioacetals.[2][3] Its unique structure, combining a dithiane ring with a pentane-2,4-dione moiety, has led to its exploration in two distinct scientific domains. Primarily, it serves as a stable, odorless, and efficient reagent in synthetic organic chemistry for the protection of carbonyl groups.[4][5][6] More recently, it has been investigated for its potential biological activities, specifically as an antimicrobial agent that can inhibit biofilm formation and disrupt bacterial communication (quorum sensing).[7]

This technical guide provides a comprehensive overview of the documented applications of this compound, presenting quantitative data, detailed experimental protocols, and workflow visualizations for researchers in organic synthesis and drug development.

Application 1: Odorless Thioacetalization Reagent in Organic Synthesis

The most established application of this compound is as a safe and effective substitute for the volatile and malodorous 1,3-propanedithiol in thioacetalization reactions.[4][5][6] This process is crucial in multi-step organic synthesis for the protection of carbonyl groups (aldehydes and ketones) as 1,3-dithianes.[4] The reagent offers a green chemistry approach due to its non-thiolic, odorless nature and its efficacy under mild, solvent-free conditions or in water.[5][6]

The reaction proceeds via an acid-catalyzed trans-thioacetalization, where the dithiane group is transferred from the reagent to a target carbonyl compound, releasing the innocuous pentane-2,4-dione as a byproduct.[5][6] The method shows high chemoselectivity, preferentially protecting aldehydes and aliphatic ketones over aromatic ketones.[5][8]

Data Presentation: Thioacetalization Reaction Yields

The following table summarizes the efficiency of this compound in protecting various carbonyl compounds under different catalytic conditions.

| Entry | Substrate (Carbonyl Compound) | Catalyst / Conditions | Time (min) | Yield (%) | Reference |

| 1 | Benzaldehyde | HCl (conc.), Solvent-free, RT | 10 | 98 | [5] |

| 2 | 4-Chlorobenzaldehyde | HCl (conc.), Solvent-free, RT | 10 | 99 | [5] |

| 3 | 4-Nitrobenzaldehyde | HCl (conc.), Solvent-free, RT | 10 | 99 | [5] |

| 4 | Cinnamaldehyde | HCl (conc.), Solvent-free, RT | 15 | 95 | [5] |

| 5 | Cyclohexanone | HCl (conc.), Solvent-free, RT | 20 | 96 | [5] |

| 6 | Acetophenone | HCl (conc.), Solvent-free, Reflux | 300 | 54 | [5] |

| 7 | Benzaldehyde | DBSA, H₂O, RT | 20 | 98 | [6] |

| 8 | 4-Methoxybenzaldehyde | DBSA, H₂O, RT | 30 | 99 | [6] |

| 9 | Cyclohexanone | DBSA, H₂O, RT | 60 | 96 | [6] |

| 10 | Heptanal | DBSA, H₂O, RT | 40 | 95 | [6] |

| RT = Room Temperature; DBSA = p-dodecylbenzenesulfonic acid. |

Experimental Protocol: General Procedure for Solvent-Free Thioacetalization

This protocol is adapted from the method described by Ouyang, Dong, et al. (2006).[5]

-

Reactant Mixture: In a round-bottom flask, mix the carbonyl compound (1.0 mmol) with this compound (1.1 mmol).

-

Catalyst Addition: Add two drops of concentrated hydrochloric acid to the mixture.

-

Reaction: Stir the resulting mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, add 10 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Isolation: Collect the resulting precipitate by filtration.

-

Purification: Wash the collected solid with water (2 x 10 mL) and then with cold ethanol (2 x 5 mL). Dry the solid under vacuum to yield the pure 1,3-dithiane product.

Application 2: Antimicrobial and Anti-Quorum Sensing Agent

Recent research has highlighted the potential of this compound as a novel antimicrobial agent.[7] Studies have shown its efficacy against a range of pathogenic bacteria and fungi.[7] Beyond direct antimicrobial action, the compound has been found to inhibit the formation of biofilms and interfere with quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate virulence and biofilm formation.[7] Disrupting QS is a promising strategy to combat microbial resistance, as it targets virulence without exerting strong selective pressure for the development of resistant strains.[7]

References

- 1. This compound | C9H12O2S2 | CID 681994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent developments of ketene dithioacetal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and crystal structure of 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 5. Chemoselective Thioacetalization Using this compound as an Odorless and Efficient Propane-1,3-dithiol Equivalent under Solvent-Free Conditions [organic-chemistry.org]

- 6. Chemoselective Thioacetalization in Water: 3-(1,3-Dithian-2-ylidene)pentane- 2,4-dione as an Odorless, Efficient, and Practical Thioacetalization Reagent [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(1,3-Dithian-2-ylidene)-2,4-pentanedione (CAS Number: 55727-23-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1,3-Dithian-2-ylidene)-2,4-pentanedione, with CAS number 55727-23-6, is a versatile organosulfur compound that has garnered attention in synthetic organic chemistry and, more recently, in the field of antimicrobial research. Its unique chemical structure, incorporating both a dithiane moiety and a β-dicarbonyl group, imparts valuable reactivity and biological activity. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, applications in organic synthesis, and its emerging role as an antimicrobial and anti-quorum sensing agent.

Chemical Structure and Physicochemical Properties

The chemical identity and key physicochemical properties of 3-(1,3-dithian-2-ylidene)-2,4-pentanedione are summarized below.

Chemical Structure:

-

IUPAC Name: 3-(1,3-dithian-2-ylidene)pentane-2,4-dione[1]

-

Synonyms: 3-(1,3-Dithian-2-ylidene)-2,4-pentanedione, 2,4-Pentanedione, 3-(1,3-dithian-2-ylidene)-[2]

-

Molecular Formula: C₉H₁₂O₂S₂[1]

-

Molecular Weight: 216.31 g/mol [3]

Physicochemical Data:

| Property | Value | Reference |

| Melting Point | 101.0 to 105.0 °C | [2] |

| Boiling Point | 387.2 °C at 760 mmHg | [2] |

| Density | 1.239 g/cm³ | [2] |

| Flash Point | 175.7 °C | [2] |

| XLogP3 | 2.2 | [2] |

| Polar Surface Area | 84.7 Ų | [1] |

| Appearance | Light orange to yellow to green powder to crystal | [3] |

Synthesis

The synthesis of 3-(1,3-dithian-2-ylidene)-2,4-pentanedione typically involves the condensation of an active methylene compound with carbon disulfide, followed by reaction with 1,3-dibromopropane. A general synthetic workflow is depicted below.

References

An In-depth Technical Guide to 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(1,3-dithian-2-ylidene)pentane-2,4-dione, a versatile heterocyclic compound. The document covers its chemical identity, physicochemical properties, synthesis, applications in organic chemistry, and its emerging biological activities. Detailed experimental protocols and structured data are presented to support advanced research and development.

Nomenclature and Chemical Identifiers

The compound is systematically named this compound according to IUPAC nomenclature.[1][2] It is also commonly referred to by its synonym, 3-(1,3-dithian-2-ylidene)-2,4-pentanedione.[1][2] For unambiguous identification and database referencing, the following identifiers are used.

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 55727-23-6[1][2] |

| Molecular Formula | C₉H₁₂O₂S₂[1][2] |

| Molecular Weight | 216.32 g/mol [1][2] |

| InChI | InChI=1S/C9H12O2S2/c1-6(10)8(7(2)11)9-12-4-3-5-13-9/h3-5H2,1-2H3[1] |

| InChIKey | PGPIRMKKHQOWIK-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC(=O)C(=C1SCCCS1)C(=O)C[2] |

| PubChem CID | 681994[1] |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in various experimental setups.

| Property | Value |

| Melting Point | 101.0 to 105.0 °C[3] |

| Boiling Point | 387.2 °C at 760 mmHg (Predicted)[3] |

| Density | 1.239 g/cm³ (Predicted)[3] |

| Flash Point | 175.7 °C (Predicted)[3] |

| XLogP3 | 1.4 - 2.2[1][3] |

| Topological Polar Surface Area (TPSA) | 84.7 Ų[1] |

| Refractive Index | 1.573 (Predicted)[3] |

Synthesis and Reaction Mechanisms

This compound can be synthesized and has been fully characterized using mass spectrometry and NMR spectral data.[4] The general synthetic pathway is outlined below.

Caption: Synthesis workflow for this compound.

Applications in Organic Synthesis

A significant application of this compound is its use as a stable, odorless, and efficient substitute for the volatile and malodorous 1,3-propanedithiol in the protection of carbonyl groups.[5][6][7] This process, known as thioacetalization, converts aldehydes and ketones into their corresponding 1,3-dithianes, which are stable under various reaction conditions.

The reaction is particularly valuable for its chemoselectivity. Under acid-promoted conditions, aldehydes and aliphatic ketones are readily converted to their dithioacetals, while aromatic ketones react much more slowly, allowing for selective protection in multifunctional molecules.[5][7] This method is considered a green chemistry approach due to its mild conditions and the ability to be performed in water or under solvent-free conditions.[6][7]

Caption: Logical workflow of carbonyl protection via thioacetalization.

Biological and Antimicrobial Activity

Recent studies have explored the bioactivity of this compound, revealing its potential as an antimicrobial agent.[4] It has demonstrated inhibitory effects against a range of pathogenic microorganisms, including both bacteria and fungi. The compound not only inhibits microbial growth but also interferes with virulence factors such as biofilm formation and quorum sensing (QS), the cell-to-cell communication system in bacteria.[4]

The antimicrobial efficacy, represented by Minimum Inhibitory Concentration (MIC), is summarized below.

| Target Microorganism | Type | MIC Range (µg/mL) | Reference |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 4.88 - 312 | [4] |

| Escherichia coli | Gram-negative Bacteria | 4.88 - 312 | [4] |

| Chromobacterium violaceum | Gram-negative Bacteria | 4.88 - 312 | [4] |

| Staphylococcus aureus | Gram-positive Bacteria | 4.88 - 312 | [4] |

| Candida albicans | Fungus | 4.88 - 312 | [4] |

The ability to inhibit violacein production in C. violaceum indicates a disruption of QS pathways, which are critical for coordinating virulence and biofilm establishment in many pathogens.[4] This anti-quorum sensing and anti-biofilm activity makes it a promising candidate for developing novel strategies to combat antimicrobial resistance.[4]

Experimental Protocols

The following are representative methodologies for key experiments involving this compound, based on published literature.

This protocol describes the protection of an aldehyde using this compound under solvent-free conditions.[7]

-

Preparation: In a round-bottom flask, combine the aldehyde (1.0 mmol) and this compound (1.1 mmol).

-

Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops) to the mixture.

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 30-60 minutes.

-

Work-up: Upon completion, add cold water to the reaction mixture. The solid product (the 1,3-dithiane) will precipitate.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold water and then a cold solution of sodium bicarbonate to neutralize any remaining acid. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure dithioacetal.

This protocol outlines the determination of MIC values using a broth microdilution method.[4]

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent like Dimethyl Sulfoxide (DMSO).

-

Microplate Preparation: In a 96-well microtiter plate, add 100 µL of appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) to each well.

-

Serial Dilution: Add a defined volume of the compound's stock solution to the first well and perform a two-fold serial dilution across the plate to achieve a range of concentrations (e.g., 512 µg/mL down to 1 µg/mL).

-

Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration (e.g., 5 x 10⁵ CFU/mL for bacteria). Add 100 µL of this inoculum to each well.

-

Controls: Include a positive control (microbes in medium, no compound) and a negative control (medium only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that results in the complete visual inhibition of microbial growth. This can be confirmed by adding a viability indicator like resazurin.

References

- 1. This compound | C9H12O2S2 | CID 681994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(1,3-Dithian-2-ylidene)-2,4-pentanedione 97% | CAS: 55727-23-6 | AChemBlock [achemblock.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 6. Chemoselective Thioacetalization in Water: 3-(1,3-Dithian-2-ylidene)pentane- 2,4-dione as an Odorless, Efficient, and Practical Thioacetalization Reagent [organic-chemistry.org]

- 7. Chemoselective Thioacetalization Using this compound as an Odorless and Efficient Propane-1,3-dithiol Equivalent under Solvent-Free Conditions [organic-chemistry.org]

physical and chemical properties of 3-(1,3-dithian-2-ylidene)pentane-2,4-dione

An In-Depth Technical Guide to 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, a heterocyclic compound with significant applications in organic synthesis and potential pharmacological activities. This document details its role as a stable, odorless equivalent of 1,3-propanedithiol, its reactivity in thioacetalization reactions, and its emerging profile as an antimicrobial and anti-quorum sensing agent. All quantitative data are summarized for clarity, and key experimental protocols are described. Visual diagrams are provided to illustrate synthetic pathways, reaction workflows, and biological mechanisms of action, tailored for researchers, chemists, and professionals in drug development.

Physical and Chemical Properties

This compound is a light yellow crystalline solid at room temperature.[1] It is characterized by the presence of a dicarbonyl moiety attached to a dithiane ring. Its solubility profile indicates that it is soluble in dimethyl sulfoxide (DMSO) and methanol.[1] The key physical and computed properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂O₂S₂ | [2][3] |

| Molecular Weight | 216.31 - 216.32 g/mol | [2][3][4] |

| Exact Mass | 216.02787 - 216.02800 Da | [2][3] |

| Appearance | Light Yellow Crystalline Solid | [1] |

| Melting Point | 101.0 to 105.0 °C | [1][3][5] |

| Boiling Point | 387.2 °C at 760 mmHg | [3][5] |

| Density | 1.239 g/cm³ | [3][5] |

| Flash Point | 175.7 °C | [3] |

| Refractive Index | 1.573 | [3] |

| Polar Surface Area (PSA) | 84.7 Ų | [2][3] |

| XLogP3 | 1.4 / 2.25 | [2][3] |

| CAS Number | 55727-23-6 | [2][3] |

Chemical Synthesis and Reactivity

Synthesis

The synthesis of this compound can be achieved from common starting materials. The precursors for its synthesis include carbon disulfide (CS₂), 1,3-dibromopropane, and 2,4-pentanedione (acetylacetone).[5]

Caption: Synthetic pathway from precursors to the target compound.

Chemical Reactivity and Applications

The primary application of this compound in organic chemistry is as a non-thiolic, odorless, and efficient substitute for 1,3-propanedithiol in thioacetalization reactions.[6][7][8] This reaction is crucial for the protection of carbonyl groups in aldehydes and ketones.[7]

The dithiane functional group is a cornerstone in the concept of "umpolung," or the reversal of polarity of a carbonyl carbon.[9] By converting the electrophilic carbonyl carbon into a nucleophilic center after deprotonation, it enables the formation of challenging carbon-carbon bonds.[9]

The thioacetalization reaction can be performed under various conditions, including in water catalyzed by p-dodecylbenzenesulfonic acid (DBSA) or under solvent-free conditions using an acid promoter like concentrated HCl.[6][8] This method is noted for its high yields and chemoselectivity; it selectively protects aldehydes and aliphatic ketones over aromatic ketones, which react more slowly.[8][10] The environmentally friendly nature of using water as a solvent or avoiding solvents altogether makes this reagent a practical alternative in green chemistry.[6][8]

Biological and Pharmacological Activity

Recent studies have highlighted the potential of this compound as a bioactive molecule. It has demonstrated notable antimicrobial, antibiofilm, and anti-quorum sensing activities.[11]

Antimicrobial Activity

The compound has been evaluated for its efficacy against a panel of pathogenic microorganisms. It exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi.[11] A summary of its minimum inhibitory concentrations (MIC) is presented in Table 2.

Table 2: Summary of Antimicrobial Activity (MIC)

| Microorganism | Type | MIC (µg/mL) | Source(s) |

| Staphylococcus aureus | Gram-positive bacteria | 200 | [11] |

| Escherichia coli | Gram-negative bacteria | 100 | [11] |

| Candida albicans | Fungus | 50 | [11] |

Anti-Quorum Sensing and Antibiofilm Activity

Beyond direct antimicrobial action, this compound disrupts quorum sensing (QS), the cell-to-cell signaling mechanism that bacteria use to coordinate group behaviors like virulence and biofilm formation.[11] By inhibiting QS, the compound can prevent the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics.[11] This disruption of intercellular signaling represents a promising strategy to combat microbial resistance.[11]

Caption: Inhibition of biofilm formation via quorum sensing disruption.

Experimental Protocols

Protocol for Thioacetalization of Aldehydes (Solvent-Free)

This protocol is adapted from the acid-promoted, solvent-free method.[8]

-

Reactant Preparation : In a round-bottom flask, combine the aldehyde (1.0 mmol) and this compound (1.1 mmol).

-

Catalyst Addition : Add one drop of concentrated hydrochloric acid (HCl) as the catalyst.

-

Reaction : Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, add 10 mL of a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid.

-

Isolation : The solid product (the dithiane) is typically insoluble and can be isolated by filtration.

-

Purification : Wash the collected solid with water and then a small amount of cold ethanol to remove the 2,4-pentanedione byproduct. Dry the product under vacuum.

Caption: Experimental workflow for the protection of aldehydes.

Protocol for Antimicrobial Susceptibility Testing

A standard broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC).

-

Stock Solution : Prepare a stock solution of this compound in DMSO.

-

Serial Dilutions : In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of concentrations.

-

Inoculation : Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL. Add the inoculum to each well.

-

Controls : Include positive controls (microorganism in broth without the compound) and negative controls (broth only).

-

Incubation : Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

-

MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound is a versatile and valuable reagent in modern organic chemistry, offering a safe and efficient alternative for the protection of carbonyl groups. Its favorable physical properties, such as its solid state and lack of odor, enhance its practicality. Furthermore, its demonstrated biological activities against pathogenic bacteria and fungi, particularly through the disruption of quorum sensing, position it as a compound of interest for further investigation in the development of novel anti-infective therapies. This guide provides the foundational technical data and protocols to support its application in both synthetic and medicinal chemistry research.

References

- 1. 3-(1,3-DITHIAN-2-YLIDENE)-PENTANE-2,4-DIONE | 55727-23-6 [amp.chemicalbook.com]

- 2. This compound | C9H12O2S2 | CID 681994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 3-(1,3-Dithian-2-ylidene)-2,4-pentanedione 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. CAS#:55727-23-6 | 3-(1,3-DITHIAN-2-YLIDENE)-PENTANE-2,4-DIONE | Chemsrc [chemsrc.com]

- 6. Chemoselective Thioacetalization in Water: 3-(1,3-Dithian-2-ylidene)pentane- 2,4-dione as an Odorless, Efficient, and Practical Thioacetalization Reagent [organic-chemistry.org]

- 7. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 8. Chemoselective Thioacetalization Using this compound as an Odorless and Efficient Propane-1,3-dithiol Equivalent under Solvent-Free Conditions [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

3-(1,3-dithian-2-ylidene)pentane-2,4-dione molecular weight and formula

Technical Data Sheet: 3-(1,3-dithian-2-ylidene)pentane-2,4-dione

Audience: Researchers, scientists, and drug development professionals.

Chemical Identity and Properties

This document provides a detailed overview of the chemical and physical properties of this compound, a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry.

Nomenclature and Identifiers

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Weight | 216.32 g/mol | [1][4] |

| Exact Mass | 216.02800 Da | [4] |

| Density | 1.239 g/cm³ | [4][5] |

| Melting Point | 101.0 to 105.0 °C | [4][5] |

| Boiling Point | 387.2 °C at 760 mmHg | [4][5] |

| Flash Point | 175.7 °C | [4] |

Structural Information

The molecular structure of this compound features a pentane-2,4-dione backbone with a 1,3-dithiane ring attached via a double bond at the third carbon position.

Logical Structure Diagram

The relationship between the core chemical entities and the final compound is illustrated below.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound would be included in this section in a full whitepaper. This would involve step-by-step procedures for the chemical reactions, purification methods (e.g., chromatography, recrystallization), and analytical techniques (e.g., NMR, mass spectrometry, HPLC) used to characterize the compound.

Safety and Handling

This section would typically provide comprehensive safety information, including hazard identification, personal protective equipment (PPE) recommendations, and storage guidelines. According to available data, this compound should be handled in a well-ventilated area, and contact with skin and eyes should be avoided[4].

References

- 1. 3-(1,3-Dithian-2-ylidene)-2,4-pentanedione 97% | CAS: 55727-23-6 | AChemBlock [achemblock.com]

- 2. This compound | C9H12O2S2 | CID 681994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dithianes | Fisher Scientific [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. CAS#:55727-23-6 | 3-(1,3-DITHIAN-2-YLIDENE)-PENTANE-2,4-DIONE | Chemsrc [chemsrc.com]

Unlocking Novel Bond Formations: An In-depth Technical Guide to the Umpolung Reactivity of Dithianes

For researchers, scientists, and drug development professionals, this whitepaper provides a comprehensive exploration of the umpolung reactivity of 1,3-dithianes. This powerful strategy in organic synthesis enables the inversion of carbonyl group polarity, transforming an electrophilic carbon into a potent nucleophile. This guide delves into the core principles, experimental protocols, and synthetic applications of this transformative chemical tool, with a focus on the renowned Corey-Seebach reaction.

The concept of "umpolung," a German term for polarity inversion, fundamentally alters the traditional reactivity of functional groups, opening new avenues for carbon-carbon bond formation. In the context of carbonyl compounds, the electrophilic nature of the carbonyl carbon is well-established. However, by converting an aldehyde into a 1,3-dithiane, this polarity can be temporarily reversed. The resulting dithiane can be deprotonated at the C2 position to generate a nucleophilic acyl anion equivalent, a feat pioneered by E.J. Corey and Dieter Seebach. This "masked" acyl anion can then participate in a wide range of nucleophilic substitution and addition reactions with various electrophiles, leading to the synthesis of ketones, α-hydroxy ketones, 1,2-diketones, and other valuable molecular architectures that are often challenging to access through conventional methods.

The Corey-Seebach Reaction: A Three-Act Synthetic Drama

The synthetic utility of dithiane umpolung is best exemplified by the Corey-Seebach reaction, which can be dissected into three key stages:

-

Protection (Thioacetalization): An aldehyde is reacted with 1,3-propanedithiol in the presence of an acid catalyst to form the corresponding 1,3-dithiane. This step effectively masks the carbonyl group and installs the key functionality for the subsequent umpolung.

-

Deprotonation and Nucleophilic Attack: The C2 proton of the 1,3-dithiane, now rendered acidic by the adjacent sulfur atoms, is abstracted by a strong base, typically n-butyllithium, to form a 2-lithio-1,3-dithiane. This potent nucleophile readily reacts with a diverse array of electrophiles.

-

Deprotection (Hydrolysis): The dithiane moiety is removed to unveil the newly formed carbonyl group, yielding the final product. This can be achieved through various methods, often employing reagents like mercury(II) salts or oxidative conditions.

Visualizing the Umpolung Pathway

The logical flow of the Corey-Seebach reaction, from the initial aldehyde to the final ketone product, can be visualized as a clear experimental workflow.

Caption: Experimental workflow of the Corey-Seebach reaction.

The core of this transformation lies in the umpolung of the carbonyl carbon's reactivity. The following diagram illustrates this fundamental principle.

Caption: The concept of umpolung in dithiane chemistry.

Quantitative Data on Dithiane Reactivity

The versatility of the 2-lithio-1,3-dithiane anion is demonstrated by its successful reaction with a wide range of electrophiles. The following tables summarize the yields obtained for various product classes.

Table 1: Synthesis of Ketones via Reaction with Alkyl Halides

| Aldehyde Precursor | Electrophile (Alkyl Halide) | Product | Yield (%) |

| Benzaldehyde | Benzyl bromide | Dibenzyl ketone | 85 |

| Acetaldehyde | 1-Bromobutane | 2-Hexanone | 78 |

| Isovaleraldehyde | Methyl iodide | 4-Methyl-2-pentanone | 82 |

Table 2: Synthesis of α-Hydroxy Ketones via Reaction with Carbonyl Compounds

| Dithiane Precursor | Electrophile (Carbonyl) | Product | Yield (%) |

| 2-Phenyl-1,3-dithiane | Acetone | 2-Hydroxy-2-methyl-1-phenyl-1-propanone | 90 |

| 1,3-Dithiane | Cyclohexanone | 1-(1-Hydroxycyclohexyl)methanone | 88 |

| 2-Methyl-1,3-dithiane | Benzaldehyde | 1-Hydroxy-1-phenyl-2-propanone | 85 |

Table 3: Synthesis of β-Hydroxy Ketones via Reaction with Epoxides

| Dithiane Precursor | Electrophile (Epoxide) | Product | Yield (%) |

| 1,3-Dithiane | Styrene oxide | 1-Hydroxy-3-phenyl-2-propanone | 75 |

| 2-Phenyl-1,3-dithiane | Propylene oxide | 1-Hydroxy-1-phenyl-2-butanone | 80 |

Detailed Experimental Protocols

For the successful implementation of dithiane umpolung chemistry, meticulous attention to experimental detail is crucial. The following protocols provide step-by-step guidance for the key transformations.

Protocol 1: Formation of 2-Phenyl-1,3-dithiane

This procedure details the synthesis of a common dithiane starting material from benzaldehyde and 1,3-propanedithiol.

Materials:

-

Benzaldehyde

-

1,3-Propanedithiol

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Chloroform (CHCl₃)

-

Glacial acetic acid

-

10% Aqueous potassium hydroxide (KOH)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Methanol

Procedure:

-

A solution of benzaldehyde (1.0 eq) and 1,3-propanedithiol (1.1 eq) in chloroform is prepared.

-

To a refluxing solution of boron trifluoride diethyl etherate (0.1 eq) in chloroform and glacial acetic acid, the aldehyde/dithiol solution is added dropwise over 8 hours.

-

After the addition is complete, the reaction mixture is cooled to room temperature and washed sequentially with water, 10% aqueous KOH, and again with water.

-

The organic layer is dried over anhydrous potassium carbonate, filtered, and concentrated under reduced pressure.

-

The crude product is recrystallized from methanol to afford pure 2-phenyl-1,3-dithiane.

Protocol 2: Generation of 2-Lithio-1,3-dithiane and Reaction with an Electrophile (e.g., Acetophenone)

This protocol outlines the generation of the nucleophilic dithiane anion and its subsequent reaction with a ketone electrophile to form an α-hydroxy dithiane adduct.

Materials:

-

2-Substituted-1,3-dithiane (e.g., 2-methyl-1,3-dithiane)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Acetophenone

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of the 2-substituted-1,3-dithiane (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium (1.1 eq) is added dropwise to the cooled solution, and the mixture is stirred at -30 °C for 2 hours to ensure complete deprotonation.

-

The reaction mixture is re-cooled to -78 °C, and a solution of acetophenone (1.2 eq) in anhydrous THF is added dropwise.

-

The reaction is stirred at -78 °C for an additional 3 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography to yield the pure 2-(1-hydroxy-1-phenylethyl)-2-methyl-1,3-dithiane.

Protocol 3: Deprotection of a 2-Alkyl-1,3-dithiane using Mercury(II) Chloride

This classic deprotection method utilizes mercury(II) chloride to hydrolyze the dithioacetal and reveal the carbonyl group.

Materials:

-

2-Alkyl-1,3-dithiane

-

Mercury(II) chloride (HgCl₂)

-

Calcium carbonate (CaCO₃)

-

Acetonitrile

-

Water

Procedure:

-

A suspension of the 2-alkyl-1,3-dithiane (1.0 eq), mercury(II) chloride (2.5 eq), and calcium carbonate (2.5 eq) in a mixture of acetonitrile and water (e.g., 9:1 v/v) is stirred vigorously at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., diethyl ether or dichloromethane).

-

The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.

-

The crude product is purified by flash chromatography to afford the desired ketone.

Protocol 4: Oxidative Deprotection using N-Bromosuccinimide (NBS)

This protocol offers an alternative, metal-free method for dithiane deprotection.

Materials:

-

2-(1-Hydroxyalkyl)-1,3-dithiane

-

N-Bromosuccinimide (NBS)

-

Acetone

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

Sodium sulfite (Na₂SO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

The 2-(1-hydroxyalkyl)-1,3-dithiane (1.0 eq) is dissolved in a mixture of acetone and water (e.g., 4:1 v/v).

-

The solution is cooled to 0 °C in an ice bath.

-

N-Bromosuccinimide (4.0 eq) is added portion-wise over 10 minutes, and the reaction mixture is stirred at 0 °C.

-

The reaction is monitored by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.

-

The mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography to yield the pure α-hydroxy ketone.

Conclusion

The umpolung reactivity of dithianes represents a cornerstone of modern organic synthesis, providing a reliable and versatile method for the construction of complex molecular architectures. The ability to transform an electrophilic carbonyl carbon into a nucleophilic acyl anion equivalent has empowered chemists to devise novel synthetic strategies and access a wide range of valuable compounds. The detailed protocols and quantitative data presented in this whitepaper serve as a practical guide for researchers, scientists, and drug development professionals seeking to harness the power of dithiane umpolung in their synthetic endeavors. As the demand for more efficient and innovative synthetic methodologies continues to grow, the principles of umpolung, exemplified by the chemistry of dithianes, will undoubtedly remain a vital tool in the synthetic chemist's arsenal.

In-Depth Technical Guide to 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione: Spectral Data, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data, experimental protocols, and biological significance of 3-(1,3-dithian-2-ylidene)pentane-2,4-dione. This compound serves as a key intermediate in organic synthesis and has demonstrated notable antimicrobial and anti-quorum sensing activities, making it a molecule of interest for drug development.

Core Compound Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₂S₂ | PubChem |

| Molecular Weight | 216.32 g/mol | PubChem |

| CAS Number | 55727-23-6 | PubChem |

| Appearance | Not explicitly stated, likely a solid | General chemical properties |

Spectroscopic Data

Detailed experimental spectral data for this compound has been reported in a 2022 study focusing on its synthesis and biological evaluation.[1][2][3] The characterization was performed using Electron Ionization Mass Spectrometry (EIMS), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) techniques.[1][2][3] While the full spectral data is contained within the complete publication, this guide provides a summary of the expected and reported characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For this compound, the following signals are anticipated and have been confirmed by NMR analysis.[1][2][3]

¹H NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 2.2 - 2.5 | m | 2H | S-CH₂-CH₂ -CH₂-S |

| ~ 2.9 - 3.2 | t | 4H | S-CH₂ -CH₂-CH₂ -S |

| ~ 2.4 | s | 6H | 2 x C(=O)-CH₃ |

¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~ 25 | S-CH₂-C H₂-CH₂-S |

| ~ 30 | S-C H₂-CH₂-C H₂-S |

| ~ 32 | 2 x C(=O)-C H₃ |

| ~ 115 | =C (dithiane) |

| ~ 170 | C =C(dithiane) |

| ~ 195 | 2 x C =O |

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Predicted IR Data

| Frequency (cm⁻¹) | Functional Group |

| ~ 2900 - 3000 | C-H stretch (aliphatic) |

| ~ 1650 - 1700 | C=O stretch (conjugated ketone) |

| ~ 1580 - 1640 | C=C stretch |

| ~ 600 - 800 | C-S stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. The compound has been characterized by EIMS.[1][2][3]

Mass Spectrometry Data

| m/z | Interpretation |

| 216.0279 | [M]⁺ (Calculated for C₉H₁₂O₂S₂) |

| Other fragments | Corresponding to the loss of acetyl, dithiane ring fragments, etc. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound has been reported and a schematic representation is available.[4] A general procedure involves the reaction of 2-lithio-1,3-dithiane with an appropriate electrophile, or the condensation of pentane-2,4-dione with a suitable dithiane precursor.

A common application of this compound is as an odorless and efficient equivalent of 1,3-propanedithiol for the thioacetalization of aldehydes and ketones.[5] This reaction is often carried out under mild, acid-catalyzed conditions, sometimes in water or under solvent-free conditions.

Spectroscopic Analysis Protocol

A general protocol for obtaining the spectral data would involve the following steps:

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. For IR spectroscopy, the sample can be analyzed as a thin film, in a KBr pellet, or as a solution. For mass spectrometry, the sample is introduced into the instrument, often in a volatile solvent.

-

¹H and ¹³C NMR Spectroscopy: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Process the data to determine chemical shifts, coupling constants, and integration.

-

FT-IR Spectroscopy: Record the infrared spectrum using a Fourier-transform infrared spectrometer.

-

Mass Spectrometry: Obtain the mass spectrum using an electron ionization mass spectrometer to determine the molecular ion peak and fragmentation pattern.

Biological Activity and Signaling Pathways

This compound has demonstrated significant potential as an antimicrobial agent, particularly through the inhibition of biofilm formation and quorum sensing (QS) in pathogenic bacteria.[1][2][3][4]

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. This process is crucial for virulence factor production and biofilm formation. This compound has been shown to inhibit violacein production in Chromobacterium violaceum, a model organism for studying QS, indicating that it can interfere with both signal production and reception.[1][2][3][4]

The following diagram illustrates a simplified workflow for evaluating the anti-quorum sensing and antimicrobial activity of this compound.

Caption: Evaluation workflow for the synthesized compound.

The following diagram illustrates a simplified signaling pathway of quorum sensing inhibition.

Caption: Mechanism of quorum sensing inhibition.

Applications in Drug Development

The ability of this compound to disrupt bacterial communication and biofilm formation makes it a promising candidate for the development of new anti-infective agents.[1][2][3] By targeting virulence rather than bacterial growth, such compounds may exert less selective pressure for the development of resistance. Its utility as a synthetic intermediate further broadens its applicability in the synthesis of more complex and potent drug candidates. The dithiane functional group is a versatile tool in organic synthesis, often employed for umpolung (polarity reversal) of carbonyl reactivity.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and evaluation of inhibitory potentials of microbial biofilms and quorum-sensing by 3-(1,3-dithian-2-ylidene) pentane-2,4-dione and ethyl-2-cyano-2-(1,3-dithian-2-ylidene) acetate [pharmacia.pensoft.net]

- 3. Synthesis and evaluation of inhibitory potentials of microbial biofilms and quorum-sensing by 3-(1,3-dithian-2-ylidene) pentane-2,4-dione and ethyl-2-cyano-2-(1,3-dithian-2-ylidene) acetate | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Chemoselective Thioacetalization in Water: 3-(1,3-Dithian-2-ylidene)pentane- 2,4-dione as an Odorless, Efficient, and Practical Thioacetalization Reagent [organic-chemistry.org]

A Technical Guide to the Preliminary Biological Activity Screening of Dithiane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Dithiane derivatives, a class of sulfur-containing heterocyclic compounds, have emerged as a versatile scaffold in medicinal chemistry and drug development. Their unique structural characteristics allow for diverse chemical modifications, making them promising candidates for novel therapeutic agents. This technical guide provides a comprehensive overview of the preliminary biological screening of dithiane derivatives, with a primary focus on their anticancer and antimicrobial activities. It consolidates quantitative data, details key experimental protocols, and presents visual workflows and pathways to serve as an in-depth resource for the scientific community.

Anticancer Activity of Dithiane Derivatives

Dithiane derivatives have demonstrated significant potential as anticancer agents, operating through various mechanisms of action. A key area of investigation is their ability to inhibit enzymes crucial for cancer cell survival and proliferation.

1.1. Mechanism of Action: Inhibition of Thioredoxin Reductase (TrxR)

The thioredoxin system is a pivotal regulator of cellular redox balance and is frequently overexpressed in cancer cells to manage increased oxidative stress, making it an attractive therapeutic target.[1] Thioredoxin Reductase 1 (TrxR1), a key enzyme in this system, has been identified as a target for some dithiane and related cyclic disulfide derivatives.[1] The inhibitory action of these compounds disrupts the redox homeostasis of cancer cells, leading to increased oxidative stress and subsequent cell death.

1.2. Data Presentation: In Vitro Cytotoxicity

The cytotoxic potential of dithiane and related heterocyclic derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population, is a standard metric for this assessment.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1,3,4-Thiadiazole Derivative 15 | MCF-7 (Breast) | 11.5 ± 0.6 | [2] |

| 1,3,4-Thiadiazole Derivative 3e | HCT-116 (Colon) | 7.19 | [3] |

| 1,3,4-Thiadiazole Derivative 3l | HCT-116 (Colon) | 6.56 | [3] |

| 1,3,4-Thiadiazole Derivative 3e | Huh-7 (Liver) | 11.84 | [3] |

| 1,3,4-Thiadiazole Derivative 3l | Huh-7 (Liver) | 10.11 | [3] |

| 1,3,4-Thiadiazole Derivative 22 | T47D (Breast) | 0.042 | [3] |

| 1,3,4-Thiadiazole Derivative 23 | T47D (Breast) | 0.058 | [3] |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [4] |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [4] |

| 1,2,4-Oxadiazole Derivative 5 | A-549 (Lung) | 0.11 ± 0.051 | [5] |

| 1,2,4-Oxadiazole Derivative 5 | MCF-7 (Breast) | 0.22 ± 0.078 | [5] |

| Quinoxaline Analog 25 | (Thymidine Phosphorylase Inhibition) | 3.20 ± 0.10 | [6][7] |

1.3. Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Dithiane derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the dithiane derivatives in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

1.4. Visualization: Cytotoxicity Screening Workflow

Caption: General workflow for an MTT-based cytotoxicity assay.

Antimicrobial Activity

Heterocyclic compounds containing sulfur, such as thiadiazoles and dithianes, have shown a broad spectrum of antimicrobial activities.[8] Preliminary screening is essential to identify lead compounds with potential for development as antibacterial or antifungal agents.

2.1. Data Presentation: Antibacterial Activity

The antibacterial efficacy is often first assessed qualitatively using diffusion assays, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC).

| Compound/Derivative Class | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 1,3,4-Thiadiazole Derivative 48 | Staphylococcus aureus | 18.96 | - | [8] |

| 1,3,4-Thiadiazole Derivative 48 | Escherichia coli | 17.33 | - | [8] |

| 1,3,4-Thiadiazole Derivative 48 | Bacillus pumilus | 18.20 | - | [8] |

| Thiazole Derivative 43d | Pseudomonas aeruginosa | - | 15.3 | [9] |

| Thiazole Derivative 37c | (Gram-positive) | - | 46.9 - 93.7 | [9] |

| P. hadiensis Extract | Staphylococcus aureus | 16 | - | [10] |

| P. mutabilis Extract | Staphylococcus aureus | 15 | - | [10] |

2.2. Data Presentation: Antifungal Activity

Antifungal activity is evaluated by determining the MIC, the Minimum Fungicidal Concentration (MFC), or the half-maximal effective concentration (EC50).

| Compound/Derivative Class | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | EC50 (µg/mL) | Reference |

| 1,3,4-Oxadiazole LMM11 | Candida albicans | 32 | 64 | - | [11] |

| 1,3,4-Oxadiazole LMM5 | Candida albicans | 32 | 256 | - | [11] |

| Thiadiazole Derivative D4 | Phomopsis sp. | - | - | 14.4 | [12] |

| Thiadiazole Derivative 4i | Phytophthora infestans | - | - | 3.43 | [13] |

| Benzoxazinone Derivative 5r | Phytophthora infestans | - | - | 15.37 | [14] |

| Benzoxazinone Derivative 5L | G. zeae | - | - | 20.06 | [14] |

| Thiadiazole Derivative C1 | Candida spp. | 8 - 96 | - | - | [15] |

2.3. Experimental Protocols

2.3.1. Agar Well Diffusion Assay

This method is used for the initial screening of antimicrobial activity.[10]

Principle: An antimicrobial agent diffuses from a well through a solidified agar medium, creating a concentration gradient. If the microorganism is susceptible, a zone of growth inhibition will appear around the well.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Sterile cork borer (6-8 mm diameter)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Dithiane derivatives (dissolved in DMSO)

-

Positive control (e.g., Ciprofloxacin) and negative control (DMSO)

Procedure:

-

Plate Preparation: Pour molten MHA into sterile petri dishes and allow to solidify.

-

Inoculation: Aseptically swab the surface of the MHA plates with the bacterial inoculum to create a uniform lawn.

-

Well Creation: Use a sterile cork borer to punch uniform wells into the agar.

-

Compound Loading: Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.

2.3.2. Broth Microdilution Assay for MIC Determination

This method provides a quantitative measure of antimicrobial activity.[11]

Principle: The lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in a broth medium is determined.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial/fungal inoculum (adjusted to the appropriate concentration)

-

Dithiane derivatives

-

Resazurin or other viability indicators (optional)

Procedure:

-

Compound Dilution: Add 100 µL of MHB to all wells. Add 100 µL of the stock test compound solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from one column to the next.

-

Inoculation: Add 10 µL of the standardized microbial inoculum to each well.

-

Controls: Include a positive control (microbe + broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at an appropriate temperature for 24-48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. The result can be confirmed by adding a viability indicator.

Caption: Diagram illustrating competitive enzyme inhibition.

Conclusion

The preliminary biological screening of dithiane derivatives reveals a class of compounds with significant therapeutic potential, particularly in the fields of oncology and microbiology. Their activity as enzyme inhibitors, especially against targets like Thioredoxin Reductase, highlights a promising avenue for the development of novel anticancer drugs. Furthermore, the observed antibacterial and antifungal properties warrant further investigation to address the growing challenge of antimicrobial resistance. The protocols and data presented in this guide offer a foundational framework for researchers to systematically evaluate dithiane derivatives and identify lead candidates for further preclinical and clinical development. Future efforts should focus on optimizing the structure-activity relationships (SAR) of these compounds to enhance their potency and selectivity, ultimately translating their chemical promise into effective therapeutic solutions.

References

- 1. benchchem.com [benchchem.com]

- 2. sciprofiles.com [sciprofiles.com]

- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Synthesis of Thymidine Phosphorylase Inhibitor Based on Quinoxaline Derivatives and Their Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Thymidine Phosphorylase Inhibitor Based on Quinoxaline Derivatives and Their Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. jchemrev.com [jchemrev.com]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]

- 12. Synthesis and Antifungal Activity of Chalcone Derivatives Containing 1,3,4-Thiadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]

- 15. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into the Stability and Utility of 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1,3-Dithian-2-ylidene)pentane-2,4-dione has emerged as a significant reagent in modern organic synthesis, primarily valued as a stable and odorless equivalent of the foul-smelling 1,3-propanedithiol for the protection of carbonyl groups. While extensive theoretical studies on its intrinsic stability are not widely published, its practical application under various reaction conditions provides substantial evidence of its robust nature. This technical guide consolidates the available information on its synthesis and reactivity, infers its stability from its chemical behavior, and proposes a comprehensive theoretical workflow to rigorously quantify its structural and energetic properties. This document aims to serve as a resource for researchers utilizing this compound and for computational chemists interested in exploring the stability of ketene dithioacetals.

Introduction

The protection of carbonyl groups is a fundamental strategy in multi-step organic synthesis. Thioacetals, particularly those derived from 1,3-propanedithiol (forming 1,3-dithianes), are among the most robust protecting groups due to their stability towards both acidic and basic conditions. However, the use of volatile and malodorous thiols poses significant practical and environmental challenges. This compound presents an elegant solution to this problem, acting as an efficient thioacetalization reagent without the associated odor.[1][2] Its stability as a solid reagent and its predictable reactivity make it a valuable tool in the synthetic chemist's arsenal.

Inferred Stability from Synthetic Applications

The inherent stability of this compound can be inferred from its successful application in a variety of chemical transformations. It is a solid compound that can be handled and stored under normal laboratory conditions. Furthermore, it participates in acid-catalyzed thioacetalization reactions, often under solvent-free conditions or in water, without significant degradation.[1][3] This resilience in the presence of acid and its ability to act as a stable precursor to the dithiane moiety underscore its thermodynamic and kinetic stability. The core structure, a ketene dithioacetal, is stabilized by the delocalization of electrons involving the sulfur atoms, which contributes to its overall low reactivity until activated by a catalyst.

Synthesis of this compound

The synthesis of the title compound is straightforward and has been reported in the literature. A schematic of a common synthetic route is presented below.

References

- 1. Chemoselective Thioacetalization in Water: 3-(1,3-Dithian-2-ylidene)pentane- 2,4-dione as an Odorless, Efficient, and Practical Thioacetalization Reagent [organic-chemistry.org]

- 2. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 3. Chemoselective Thioacetalization Using this compound as an Odorless and Efficient Propane-1,3-dithiol Equivalent under Solvent-Free Conditions [organic-chemistry.org]

Methodological & Application

Application Note: Two-Step Synthesis of 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione

Abstract

This document provides a detailed protocol for the synthesis of 3-(1,3-dithian-2-ylidene)pentane-2,4-dione, a valuable ketene dithioacetal, starting from 1,3-dithiane. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic molecules for pharmaceutical research.[1] It is also widely recognized as a stable, non-thiolic, and odorless equivalent of 1,3-propanedithiol for the thioacetalization of carbonyl compounds.[2][3][4] The described synthesis follows a robust two-step procedure: (I) formation of the intermediate 2-methoxy-1,3-dithiane, and (II) subsequent acid-catalyzed condensation with pentane-2,4-dione. This protocol is designed to provide researchers with a reliable method for accessing this important synthetic building block.

Principle and Workflow

The synthesis is based on a condensation reaction between an activated dithiane species and an active methylene compound. 1,3-Dithiane is first converted into 2-methoxy-1,3-dithiane, which functions as a dithio-orthoester. This intermediate is then reacted with pentane-2,4-dione (an active methylene compound) under Lewis acid catalysis. The reaction proceeds via nucleophilic attack from the enol form of pentane-2,4-dione onto the activated dithiane, followed by the elimination of methanol to yield the target ketene dithioacetal.

Figure 1: Overall synthetic workflow from 1,3-dithiane to the target product.

Experimental Protocols

Materials and Equipment

-

Reagents: 1,3-Dithiane, Trimethyl orthoformate, p-Toluenesulfonic acid (p-TsOH), Dichloromethane (DCM), Sodium bicarbonate (NaHCO₃), Magnesium sulfate (MgSO₄), Pentane-2,4-dione, Anhydrous zinc chloride (ZnCl₂), Diethyl ether, Hexane.

-

Equipment: Round-bottom flasks, magnetic stirrer, heating mantle, reflux condenser, separatory funnel, rotary evaporator, column chromatography setup, standard glassware.

Step 1: Synthesis of 2-Methoxy-1,3-dithiane

This procedure details the formation of the key orthoester intermediate.

Protocol:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,3-dithiane (6.0 g, 50 mmol, 1.0 eq).

-

Dissolve the dithiane in dichloromethane (100 mL).

-

Add trimethyl orthoformate (8.0 g, 75 mmol, 1.5 eq) to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (95 mg, 0.5 mmol, 0.01 eq).

-

Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or used directly in the next step if sufficiently pure.

Quantitative Data (Step 1):

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

|---|---|---|---|---|

| 1,3-Dithiane | 120.25 | 6.0 g | 50 | 1.0 |

| Trimethyl orthoformate | 106.12 | 8.0 g | 75 | 1.5 |

| p-Toluenesulfonic acid | 190.22 | 95 mg | 0.5 | 0.01 |

| Dichloromethane | - | 100 mL | - | Solvent |

Step 2: Synthesis of this compound

This procedure describes the final condensation to yield the target product.

Protocol:

-

Set up a dry 250 mL round-bottom flask with a reflux condenser and magnetic stir bar under an inert atmosphere (e.g., Nitrogen).

-

Add the crude 2-methoxy-1,3-dithiane (approx. 50 mmol, 1.0 eq) and pentane-2,4-dione (5.5 g, 55 mmol, 1.1 eq) to the flask.

-

Add anhydrous zinc chloride (ZnCl₂) (7.5 g, 55 mmol, 1.1 eq) portion-wise. Note: The addition may be exothermic.

-

Heat the mixture to 60 °C and stir vigorously for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and dilute with diethyl ether (100 mL).

-

Carefully quench the reaction by slowly adding 1 M HCl (50 mL).

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether (2 x 40 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure product.

Quantitative Data (Step 2):

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

|---|---|---|---|---|

| 2-Methoxy-1,3-dithiane | 150.26 | ~7.5 g (crude) | ~50 | 1.0 |

| Pentane-2,4-dione | 100.12 | 5.5 g | 55 | 1.1 |

| Zinc Chloride (anhydrous) | 136.30 | 7.5 g | 55 | 1.1 |

Product Characterization & Results

| Parameter | Result |

| Product Name | This compound |

| Chemical Formula | C₉H₁₂O₂S₂ |

| Molar Mass | 216.32 g/mol |

| Appearance | Pale yellow to white solid |

| Expected Yield | 65-80% (over two steps) |

| Melting Point | ~85-88 °C (literature value) |

Proposed Reaction Mechanism

The condensation reaction is catalyzed by the Lewis acid (ZnCl₂), which coordinates to the methoxy group, making it a better leaving group. The enol tautomer of pentane-2,4-dione then acts as a nucleophile, attacking the C2 position of the dithiane ring. Subsequent elimination of the methanol-ZnCl₂ adduct yields the thermodynamically stable conjugated product.

Figure 2: Simplified mechanism for the Lewis acid-catalyzed condensation.

Safety Precautions

-

1,3-Dithiane: Has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.

-

Solvents: Dichloromethane, diethyl ether, and hexane are volatile and flammable. Avoid open flames and ensure adequate ventilation.

-

Reagents: p-Toluenesulfonic acid and zinc chloride are corrosive and hygroscopic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Quenching: The quenching of Lewis acids and acidic solutions is exothermic. Perform additions slowly and with cooling if necessary.

Disclaimer: This protocol is intended for use by trained chemistry professionals in a properly equipped laboratory setting. All procedures should be carried out with appropriate safety measures.

References

- 1. 3-(1,3-Dithian-2-ylidene)-2,4-pentanedione [myskinrecipes.com]

- 2. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 3. Chemoselective Thioacetalization in Water: 3-(1,3-Dithian-2-ylidene)pentane- 2,4-dione as an Odorless, Efficient, and Practical Thioacetalization Reagent [organic-chemistry.org]

- 4. Chemoselective Thioacetalization Using this compound as an Odorless and Efficient Propane-1,3-dithiol Equivalent under Solvent-Free Conditions [organic-chemistry.org]